2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride
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Overview
Description
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which combines a cyclopentylmandelic acid moiety with a tetrahydropyridyl ethyl ester group, making it a valuable intermediate in the synthesis of various pharmaceuticals and research chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride typically involves the reaction of alpha-Cyclopentylmandelic acid with 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethanol in the presence of a suitable esterification agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of high-purity starting materials and optimized reaction conditions ensures high yields and purity of the final product. The compound is then purified through recrystallization or chromatography techniques to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products
The major products formed from these reactions include cyclopentyl ketones, secondary alcohols, and substituted mandelic acid derivatives.
Scientific Research Applications
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It serves as a precursor in the development of drugs targeting specific receptors, such as muscarinic M3 receptor antagonists.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various biochemical pathways. For example, it may inhibit the activity of muscarinic M3 receptors, leading to reduced smooth muscle contraction and secretion in the respiratory tract.
Comparison with Similar Compounds
Similar Compounds
Glycopyrrolate: A muscarinic antagonist used in the treatment of respiratory conditions.
Oxyphencyclimine HCl: An anticholinergic agent used to treat gastrointestinal disorders.
Oxypyrronium Bromide: Another muscarinic antagonist with similar applications.
Uniqueness
Alpha-Cyclopentylmandelic acid 2-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)ethyl ester HCl is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of cyclopentylmandelic acid and tetrahydropyridyl ethyl ester groups allows for targeted interactions with specific receptors, making it a valuable compound in drug development and research.
Properties
CAS No. |
101710-88-7 |
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Molecular Formula |
C21H30ClNO3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
2-(1-methyl-1,2,3,6-tetrahydropyridin-1-ium-4-yl)ethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;chloride |
InChI |
InChI=1S/C21H29NO3.ClH/c1-22-14-11-17(12-15-22)13-16-25-20(23)21(24,19-9-5-6-10-19)18-7-3-2-4-8-18;/h2-4,7-8,11,19,24H,5-6,9-10,12-16H2,1H3;1H |
InChI Key |
UGBNZJIOJOHWSG-UHFFFAOYSA-N |
SMILES |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Canonical SMILES |
C[NH+]1CCC(=CC1)CCOC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.[Cl-] |
Synonyms |
2-(1-methyl-5,6-dihydro-2H-pyridin-4-yl)ethyl 2-cyclopentyl-2-hydroxy- 2-phenyl-acetate chloride |
Origin of Product |
United States |
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